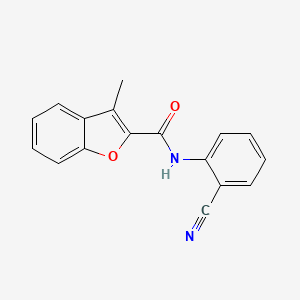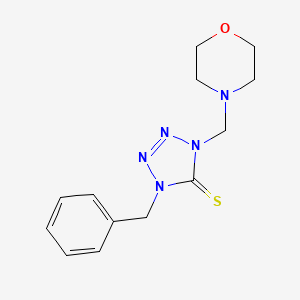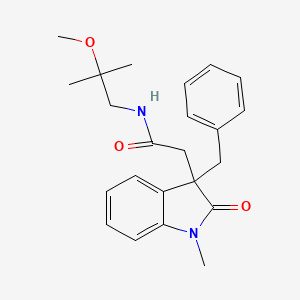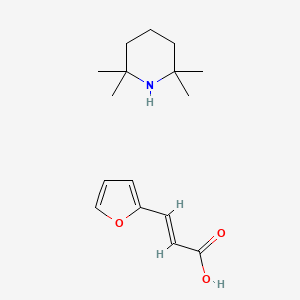
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as BMF, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMF is a benzofuran derivative that has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
科学研究应用
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Research has shown that this compound has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV and HCV.
作用机制
The exact mechanism of action of N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but research has shown that it may act through multiple pathways. This compound has been found to inhibit the activity of several enzymes, including kinases and proteases, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound may also modulate the immune system, reducing inflammation and enhancing anti-viral responses.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models of cancer and inflammatory diseases. This compound has also been shown to enhance the immune response, increasing the production of cytokines and chemokines that are involved in anti-viral and anti-tumor responses.
实验室实验的优点和局限性
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, there are also some limitations to using this compound in lab experiments. This compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of this compound in vivo and to investigate its long-term safety and efficacy. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential drug targets for its use. Finally, research is needed to investigate the potential use of this compound as an anti-viral agent, particularly in the treatment of HIV and HCV.
合成方法
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Ullmann reaction. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-methyl-2-benzofuranboronic acid with 2-cyanophenylboronic acid in the presence of a palladium catalyst.
属性
IUPAC Name |
N-(2-cyanophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-13-7-3-5-9-15(13)21-16(11)17(20)19-14-8-4-2-6-12(14)10-18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCAHPGUVNWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5336037.png)
![4-ethyl-2-methyl-5-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5336044.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5336050.png)
![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5336051.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5336065.png)
![2-(2-furyl)-4-[(3-methoxy-2-methylphenoxy)methyl]-5-methyl-1,3-oxazole](/img/structure/B5336070.png)
![N~2~-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-D-leucinamide](/img/structure/B5336074.png)


![2-{5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)
![(4aS*,8aR*)-6-(2-methyl-3-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5336122.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5336127.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)

